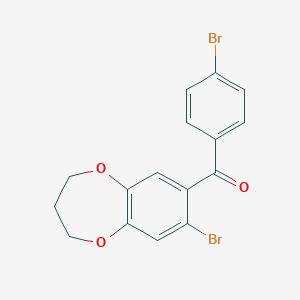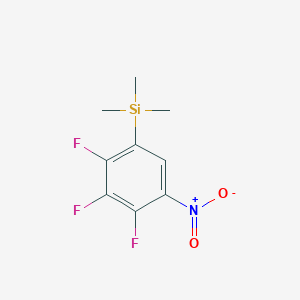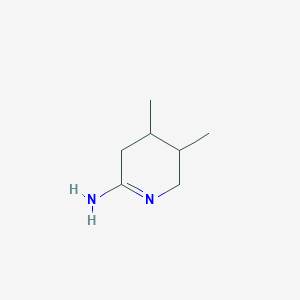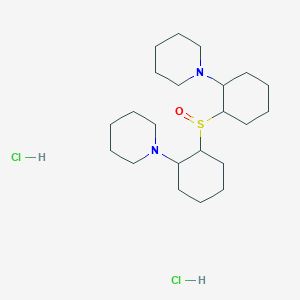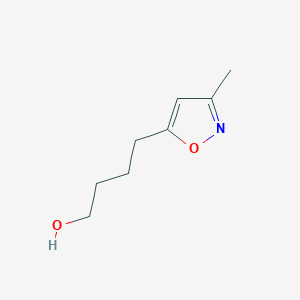
4-(3-Methylisoxazol-5-yl)-butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methylisoxazol-5-yl)-butan-1-ol, also known as MIBO, is a chemical compound that has been recently studied for its potential applications in scientific research. MIBO is a chiral molecule that possesses both a hydroxyl and an isoxazole group, which makes it a unique compound with interesting properties. In
Mécanisme D'action
4-(3-Methylisoxazol-5-yl)-butan-1-ol acts as a positive allosteric modulator of GABA-A receptors by increasing the affinity of the receptor for GABA. This results in an increased inhibitory effect of GABA on the neuron, leading to a decrease in neuronal activity. 4-(3-Methylisoxazol-5-yl)-butan-1-ol binds to a specific site on the receptor, known as the benzodiazepine site, which is distinct from the GABA binding site.
Effets Biochimiques Et Physiologiques
4-(3-Methylisoxazol-5-yl)-butan-1-ol has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal studies. 4-(3-Methylisoxazol-5-yl)-butan-1-ol has also been shown to enhance the effects of other GABAergic drugs, such as benzodiazepines and barbiturates. 4-(3-Methylisoxazol-5-yl)-butan-1-ol has a relatively low toxicity profile and does not appear to have significant adverse effects on physiological systems.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-Methylisoxazol-5-yl)-butan-1-ol has several advantages for use in lab experiments. 4-(3-Methylisoxazol-5-yl)-butan-1-ol is a relatively selective modulator of GABA-A receptors and does not affect other neurotransmitter systems. 4-(3-Methylisoxazol-5-yl)-butan-1-ol has a long half-life, which allows for sustained effects on neuronal activity. However, 4-(3-Methylisoxazol-5-yl)-butan-1-ol has some limitations, including its racemic nature, which requires separation of enantiomers for some experiments. 4-(3-Methylisoxazol-5-yl)-butan-1-ol also has limited water solubility, which can affect its bioavailability in certain experimental conditions.
Orientations Futures
There are several future directions for research on 4-(3-Methylisoxazol-5-yl)-butan-1-ol. One potential area of study is the development of 4-(3-Methylisoxazol-5-yl)-butan-1-ol analogs with improved selectivity and potency for GABA-A receptors. Another area of study is the investigation of 4-(3-Methylisoxazol-5-yl)-butan-1-ol's effects on other neurotransmitter systems, such as glutamate and dopamine. Additionally, the use of 4-(3-Methylisoxazol-5-yl)-butan-1-ol in combination with other GABAergic drugs for the treatment of neurological disorders warrants further investigation. Finally, the development of novel drug delivery systems for 4-(3-Methylisoxazol-5-yl)-butan-1-ol could improve its bioavailability and therapeutic potential.
In conclusion, 4-(3-Methylisoxazol-5-yl)-butan-1-ol is a unique and promising compound with potential applications in scientific research, particularly in the field of neuroscience. Its mechanism of action as a positive allosteric modulator of GABA-A receptors makes it a potential candidate for the treatment of anxiety disorders, epilepsy, and other neurological disorders. Further research is needed to fully understand the potential of 4-(3-Methylisoxazol-5-yl)-butan-1-ol and to develop improved analogs and drug delivery systems.
Applications De Recherche Scientifique
4-(3-Methylisoxazol-5-yl)-butan-1-ol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 4-(3-Methylisoxazol-5-yl)-butan-1-ol has been shown to act as a positive allosteric modulator of GABA-A receptors, which are the main inhibitory neurotransmitter receptors in the brain. This property makes 4-(3-Methylisoxazol-5-yl)-butan-1-ol a potential candidate for the treatment of anxiety disorders, epilepsy, and other neurological disorders.
Propriétés
Numéro CAS |
192717-43-4 |
|---|---|
Nom du produit |
4-(3-Methylisoxazol-5-yl)-butan-1-ol |
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
4-(3-methyl-1,2-oxazol-5-yl)butan-1-ol |
InChI |
InChI=1S/C8H13NO2/c1-7-6-8(11-9-7)4-2-3-5-10/h6,10H,2-5H2,1H3 |
Clé InChI |
KBSAGQIACMZRTA-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)CCCCO |
SMILES canonique |
CC1=NOC(=C1)CCCCO |
Synonymes |
5-Isoxazolebutanol,3-methyl-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


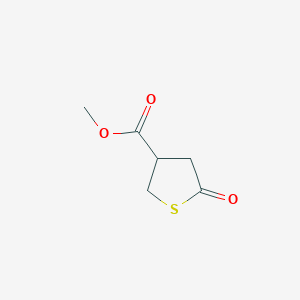
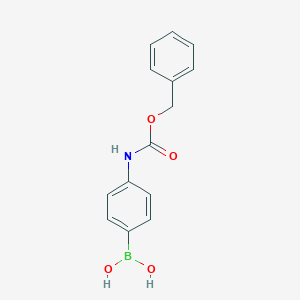
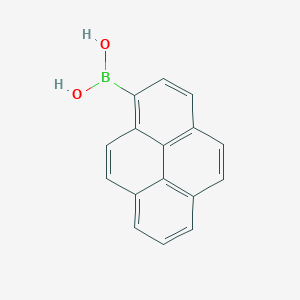
![2-(2-Aminobenzo[d]thiazol-4-yl)ethanol](/img/structure/B70805.png)
![2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl-[2-[6-oxo-2-(phenylmethoxycarbonylamino)-3H-purin-9-yl]acetyl]amino]acetic acid](/img/structure/B70807.png)
![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-(9CI)](/img/structure/B70809.png)
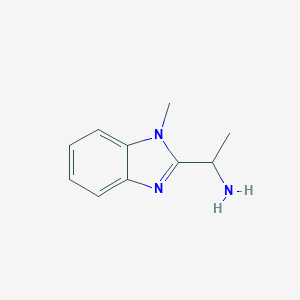
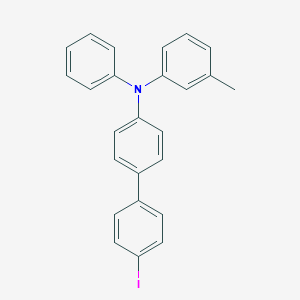
![4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B70816.png)
